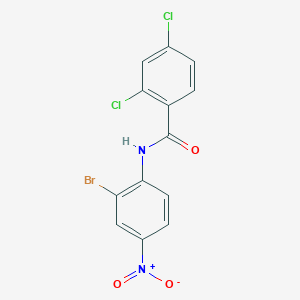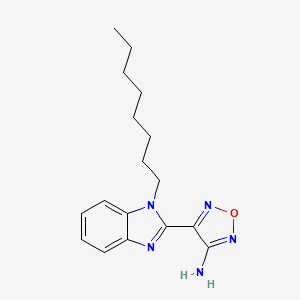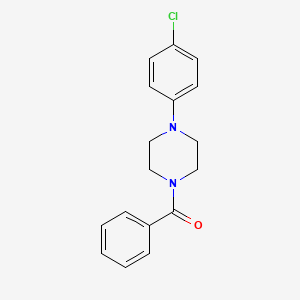
N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide (BNPB) is a chemical compound that has been widely used in scientific research due to its unique properties. BNPB is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.
Mécanisme D'action
N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide inhibits cGAS by binding to its catalytic domain and preventing the formation of cyclic GMP-AMP (cGAMP), which is the product of cGAS activity. cGAMP acts as a second messenger that activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons. Inhibition of cGAS by N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide therefore reduces the production of cGAMP and subsequently type I interferons.
Biochemical and Physiological Effects
In addition to its inhibitory effect on cGAS, N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has been shown to have other biochemical and physiological effects. N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has been reported to inhibit the activity of other enzymes such as protein kinase A and protein kinase C. N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide in lab experiments is its specificity for cGAS inhibition. N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has been shown to have minimal off-target effects and therefore can be used to study the specific role of cGAS in various disease models. However, one of the limitations of using N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide in scientific research. One potential application is the use of N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide as a therapeutic agent for diseases that are associated with aberrant cGAS activity, such as autoimmune diseases and certain types of cancer. Another future direction is the development of more potent and selective cGAS inhibitors based on the structure of N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide. These inhibitors could be used to further elucidate the role of cGAS in various disease models and potentially lead to the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-bromo-4-nitroaniline to form N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has been used in various scientific research studies due to its potent inhibitory effect on cGAS. cGAS is an enzyme that plays a crucial role in the innate immune response by detecting cytosolic DNA and initiating the production of type I interferons. Inhibition of cGAS by N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide has been shown to reduce the production of type I interferons and modulate the immune response in various disease models.
Propriétés
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2N2O3/c14-10-6-8(18(20)21)2-4-12(10)17-13(19)9-3-1-7(15)5-11(9)16/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNFDHOMZOKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-2,4-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)
![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5129275.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5129281.png)
![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)

![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)